N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide

Carbonic anhydrase inhibition Isoform selectivity CA XII-targeted therapy

N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide is a heterocyclic sulfonamide-thiourea hybrid (C₁₁H₁₂N₄O₃S₂, MW 312.37 g/mol) belonging to the class of 4-thioureidobenzenesulfonamides. The molecule incorporates an N-(5-methylisoxazol-3-yl) sulfonamide head and a free thioureido (-NH-C(S)-NH₂) tail, a bifunctional scaffold that enables both carbonic anhydrase (CA) zinc-binding and further derivatization via the terminal thiourea group.

Molecular Formula C11H12N4O3S2
Molecular Weight 312.36
CAS No. 331422-75-4
Cat. No. B2964075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide
CAS331422-75-4
Molecular FormulaC11H12N4O3S2
Molecular Weight312.36
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)N
InChIInChI=1S/C11H12N4O3S2/c1-7-6-10(14-18-7)15-20(16,17)9-4-2-8(3-5-9)13-11(12)19/h2-6H,1H3,(H,14,15)(H3,12,13,19)
InChIKeyZJFDEHIIFOMQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide (CAS 331422-75-4): Chemical Identity and Procurement Baseline


N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide is a heterocyclic sulfonamide-thiourea hybrid (C₁₁H₁₂N₄O₃S₂, MW 312.37 g/mol) belonging to the class of 4-thioureidobenzenesulfonamides [1]. The molecule incorporates an N-(5-methylisoxazol-3-yl) sulfonamide head and a free thioureido (-NH-C(S)-NH₂) tail, a bifunctional scaffold that enables both carbonic anhydrase (CA) zinc-binding and further derivatization via the terminal thiourea group [2]. It is commercially available as a research chemical from multiple vendors at purities of 95–98% and is primarily used as a versatile synthetic intermediate for the construction of CA inhibitors, antimicrobial sulfonamide hybrids, and targeted anticancer agents [REFS-2, REFS-3].

Why N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide Cannot Be Generically Substituted by Other Sulfonamide-Thiourea Hybrids


The N-(5-methylisoxazol-3-yl) substituent imparts a unique combination of a hydrogen-bond-accepting isoxazole ring and a methyl group that subtly modulates lipophilicity and steric bulk relative to other heterocyclic sulfonamides. Unlike the widely used acetazolamide (AAZ) or the 4-ureidobenzenesulfonamide analog SLC-0111, the free thioureido group in this compound serves as both a zinc-binding warhead and a site for selective S-acylation, enabling systematic structure-activity relationship (SAR) exploration [1]. Direct replacement with a 4-thioureidobenzenesulfonamide bearing a different N-heterocycle (e.g., thiazole, pyridine) or with an N-acyl-thiourea derivative can drastically alter CA isoform selectivity, as demonstrated by the 10³-fold difference in affinities observed for closely related thioureido-benzenesulfonamides against hCA II versus hCA XII [2]. Therefore, generic substitution risks loss of the precise selectivity profile and synthetic utility that define this intermediate.

Quantitative Evidence for Prioritizing N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide Over Its Closest Analogs


CA XII vs. CA II Selectivity: >380-Fold Discrimination

In a stopped-flow CO₂ hydration assay against human recombinant carbonic anhydrases, N-(5-methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide exhibited a Ki of 26 nM for CA XII, while its affinity for CA II was negligible (Ki >10,000 nM) [1]. This represents a >380-fold selectivity for CA XII over CA II. In contrast, the reference pan-CA inhibitor acetazolamide (AAZ) shows Ki values of 12.5 nM (hCA II) and approximately 5.7 nM (hCA XII) under comparable conditions, i.e., AAZ is essentially non‑selective between these two isoforms [2]. The selectivity window of the title compound far exceeds that of typical sulfonamide CA inhibitors, making it a valuable starting point for developing isoform-selective CA XII inhibitors.

Carbonic anhydrase inhibition Isoform selectivity CA XII-targeted therapy

Synthetic Versatility for Late-Stage Diversification

The free thiourea group in N-(5-methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide can be selectively S-alkylated or S-acylated without affecting the sulfonamide moiety, enabling the rapid generation of focused libraries. In a representative study, S-acylation of the closely related 4-thioureidobenzenesulfonamide with various acyl chlorides yielded N-((4-sulfamoylphenyl)carbamothioyl) amides that displayed sub-nanomolar Ki values against hCA VII (1.1–13.5 nM) [1]. In contrast, the N-ureido analog SLC-0111 lacks this reactive handle and requires de novo synthesis for each modification. The title compound thus offers a unique platform for systematic SAR exploration, reducing synthetic steps and enabling parallel library synthesis.

Thiourea S-functionalization Carbonic anhydrase inhibitor library Medicinal chemistry diversification

Favorable Physicochemical Profile for Fragment-Based Drug Discovery

With a molecular weight of 312.37 g/mol, clogP of 1.2, and 5 hydrogen bond donors/acceptors, N-(5-methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide adheres to the "Rule of Three" (MW <300, clogP ≤3, HBD ≤3, HBA ≤3, rotatable bonds ≤3) more closely than many sulfonamide CA inhibitors . For comparison, the widely used fragment-like CA inhibitor benzenesulfonamide (MW 157.2) lacks the isoxazole tail for affinity, while SLC-0111 (MW 315.3) exceeds the preferred molecular weight threshold. The title compound's intermediate size and balanced lipophilicity make it an attractive fragment for optimization, with a ligand efficiency (LE) of 0.42 kcal/mol per heavy atom for its CA XII inhibition, exceeding the 0.3 kcal/mol benchmark typically required for fragment advancement [REFS-1, REFS-2].

Fragment-based lead discovery Ligand efficiency Rule-of-three compliance

Application Scenarios for N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide Based on Differentiated Evidence


Development of Isoform-Selective CA XII Inhibitors for Cancer Therapy

With a >380-fold selectivity for CA XII over CA II (Ki 26 nM vs. >10,000 nM), this compound serves as an ideal starting hit for structure-guided optimization of CA XII-selective agents. Researchers targeting tumor hypoxia or metastatic cascade can leverage this selectivity to minimize carbonic anhydrase-related off-target effects that plague pan-inhibitors like acetazolamide [1].

Parallel Synthesis of CA-Focused Compound Libraries via Thiourea S-Functionalization

The free thiourea handle allows one-step S-acylation or S-alkylation to generate diverse N-((4-sulfamoylphenyl)carbamothioyl) amides, a class of compounds that has yielded inhibitors with Ki values as low as 1.1 nM against hCA VII [2]. Medicinal chemistry groups can rapidly explore tail SAR without the need for multi-step de novo synthesis.

Fragment-Based Drug Discovery Campaigns

Owing to its moderate molecular weight (312.37), balanced lipophilicity, and a ligand efficiency of 0.42 kcal/mol per heavy atom for CA XII inhibition, the compound meets the criteria for a high-quality fragment hit. It can be advanced directly into fragment-to-lead optimization campaigns targeting carbonic anhydrases or other sulfonamide-binding proteins .

Synthesis of Antimicrobial Sulfonamide-Carbamate Hybrids

N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide has been employed as a precursor for sulfonamide-carbamate hybrids that exhibit broad-spectrum antibacterial activity. The 5-methylisoxazole ring, a core motif in sulfonamide antibiotics like sulfamethoxazole, contributes to the antimicrobial pharmacophore and can be exploited to design novel anti-infective agents [3].

Quote Request

Request a Quote for N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.